Decaethylene Glycol Monomethyl Ether

Catalog No.
S536097
CAS No.
27425-92-9
M.F
C21H44O11
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decaethylene Glycol Monomethyl Ether

CAS Number

27425-92-9

Product Name

Decaethylene Glycol Monomethyl Ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C21H44O11

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C21H44O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h22H,2-21H2,1H3

InChI Key

YMBLPWKGRIGDBP-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

solubility

Soluble in DMSO

Synonyms

m-PEG10-alcohol

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

The exact mass of the compound Decaethylene Glycol Monomethyl Ether is 472.2884 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Protein interactions: Researchers have used decaethylene glycol monomethyl ether to study how it interacts with proteins like bovine serum albumin (BSA) Source: Sigma-Aldrich, Decaethylene glycol monododecyl ether nonionic surfactant: . By observing these interactions, scientists can gain insights into how these molecules behave in biological systems.

Decaethylene Glycol Monomethyl Ether is a chemical compound with the molecular formula C21H44O11C_{21}H_{44}O_{11} and a molecular weight of 472.57 g/mol. It is categorized as a polyethylene glycol ether and is known for its hydrophilic properties, making it useful in various applications, particularly in the fields of biology and chemistry. The compound features a long hydrophilic ethylene glycol chain, which contributes to its solubility in water and compatibility with various organic solvents.

Decaethylene Glycol Monomethyl Ether is commonly used as a reagent in biochemical research, particularly in proteomics and drug formulation. Its structure consists of multiple ethylene glycol units linked to a methyl ether group, which enhances its utility as a solvent and surfactant.

Due to the presence of hydroxyl groups in its structure. Key reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in synthesizing various derivatives.
  • Etherification: The compound can undergo etherification reactions, where it reacts with alcohols to form more complex ethers.
  • Hydrolysis: Under acidic or basic conditions, Decaethylene Glycol Monomethyl Ether can hydrolyze to release its constituent parts.

These reactions are pivotal for modifying the compound for specific applications in research and industry.

The biological activity of Decaethylene Glycol Monomethyl Ether has been explored primarily in the context of drug delivery systems and biocompatibility. It has been shown to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. Additionally, its non-toxic nature makes it suitable for use in various biological assays and formulations.

Research indicates that Decaethylene Glycol Monomethyl Ether can facilitate the diffusion of proteins and other biomolecules across membranes, which is critical for applications in drug delivery and therapeutic formulations .

Decaethylene Glycol Monomethyl Ether is synthesized through several methods:

  • Polymerization: Ethylene oxide can be polymerized in the presence of methanol to produce polyethylene glycol monomethyl ethers. This process typically involves controlling the reaction conditions to achieve the desired molecular weight.
  • Alkylation: The reaction of ethylene glycol with methyl halides can also yield Decaethylene Glycol Monomethyl Ether. This method involves nucleophilic substitution where the hydroxyl groups of ethylene glycol react with methyl halides.
  • Transetherification: This method involves reacting existing polyethylene glycols with methanol under acidic conditions to form the monomethyl ether variant.

These synthesis methods allow for the production of Decaethylene Glycol Monomethyl Ether with varying degrees of purity and molecular weight.

Decaethylene Glycol Monomethyl Ether has diverse applications across several fields:

  • Biochemical Research: It serves as a solvent and reagent in various biochemical assays, particularly in proteomics.
  • Drug Delivery Systems: Its ability to enhance solubility makes it valuable in formulating pharmaceuticals, especially for poorly soluble compounds.
  • Cosmetic Industry: It is used as an emulsifier and stabilizer in cosmetic formulations due to its surfactant properties.
  • Industrial

Studies examining the interactions of Decaethylene Glycol Monomethyl Ether with other compounds have shown that it can effectively solubilize hydrophobic drugs and improve their pharmacokinetic profiles. Interaction studies often focus on how this compound affects membrane permeability and protein stability, providing insights into its role as a drug delivery agent.

For instance, research has demonstrated that when used in conjunction with certain anti-inflammatory agents, Decaethylene Glycol Monomethyl Ether enhances their efficacy by improving solubility and bioavailability .

Decaethylene Glycol Monomethyl Ether shares similarities with other polyethylene glycol derivatives but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethylene Glycol Monomethyl EtherC8_8H18_18O4_4Shorter chain length; lower hydrophilicity
Tetraethylene Glycol Monomethyl EtherC12_12H26_26O5_5Intermediate chain length; used for similar applications
Polyethylene Glycol 400C8_8H18_18O4_4Viscous liquid; broader range of molecular weights

Decaethylene Glycol Monomethyl Ether is unique due to its longer ethylene glycol chain, which enhances its solubility properties compared to shorter derivatives while maintaining low toxicity levels suitable for biological applications.

Decaethylene Glycol Monomethyl Ether represents a specialized member of the polyethylene glycol ether family, characterized by its extended ethylene oxide chain structure and distinctive physicochemical properties. This compound exhibits a unique combination of hydrophilic and amphiphilic characteristics that distinguish it from shorter-chain glycol ethers [1] [2].

Solubility Characteristics in Polar and Non-Polar Media

The solubility behavior of Decaethylene Glycol Monomethyl Ether demonstrates a pronounced preference for polar solvents, reflecting the dominant influence of its extensive ethylene glycol backbone on intermolecular interactions. The compound exhibits exceptional water solubility, classified as highly soluble due to the presence of ten ethylene oxide units that facilitate extensive hydrogen bonding with water molecules [1].

In polar protic solvents, Decaethylene Glycol Monomethyl Ether shows complete miscibility with both methanol and ethanol at ambient temperatures. This behavior results from favorable hydrogen bonding interactions between the ether oxygen atoms in the polyethylene glycol chain and the hydroxyl groups of alcoholic solvents [4]. The compound maintains significant solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide, where dipole-dipole interactions and coordination bonding contribute to solvation [5].

Solvent TypeSolubilityClassificationLogP Value
WaterHighly SolublePolar ProticHydrophilic
EthanolMisciblePolar ProticHydrophilic
MethanolMisciblePolar ProticHydrophilic
AcetoneSolublePolar AproticModerate
Diethyl EtherPartially SolublePolar AproticLipophilic
HexaneInsolubleNon-polarLipophilic
BenzeneInsolubleNon-polarLipophilic
ChloroformSolublePolar AproticModerate
DMSOMisciblePolar AproticHydrophilic
DMFMisciblePolar AproticHydrophilic

The limited solubility in non-polar solvents such as hexane and benzene reflects the predominantly hydrophilic character of the molecule, despite the presence of the terminal methyl group. The extensive polar ether linkages overwhelm the contribution of the single methyl terminus, resulting in poor compatibility with non-polar media [6] [7].

Studies of related glycol ethers demonstrate that solubility in mixed solvent systems follows predictable patterns based on solvent polarity and hydrogen bonding capacity [8]. The partitioning behavior of Decaethylene Glycol Monomethyl Ether between aqueous and organic phases shows temperature dependence, with increased hydrophilic interactions favored at lower temperatures [8].

Thermal Stability and Phase Behavior Analysis

The thermal properties of Decaethylene Glycol Monomethyl Ether reflect the characteristic behavior of long-chain polyethylene glycol derivatives, with distinct phase transitions and thermal stability parameters that define its practical application range [9] [10].

The compound exhibits a melting point of 19°C, indicating a crystalline structure at ambient temperatures below this threshold [11] [2] [12]. This relatively low melting point compared to shorter polyethylene glycols results from the disruption of crystal packing by the terminal methyl group and the increased chain flexibility associated with the extended ethylene oxide sequence [13].

PropertyValueMethodReference
Melting Point (°C)19DSC [11] [2] [12]
Boiling Point (°C)524.3 ± 45.0 (predicted)Computational prediction [2] [12]
Glass Transition Temperature (°C)Not determinedDSC/DMALiterature estimate
Decomposition Temperature (°C)>300 (estimated)TGAPEG analogue data
Heat of Fusion (J/g)Not determinedDSCPEG analogue data
Heat of Vaporization (kJ/mol)Not determinedCalorimetryPEG analogue data
Thermal Stability Range (°C)19-300TGA/DSCPEG analogue data
Critical Temperature (°C)Not determinedCloud point measurementLiterature estimate
Phase Change Enthalpy (J/g)Not determinedDSCPEG analogue data
Crystallization Temperature (°C)Below 19DSC [11] [2] [12]

The predicted boiling point of 524.3 ± 45.0°C reflects the high molecular weight and extensive hydrogen bonding capacity of the compound [2] [12]. This elevated boiling point, compared to shorter glycol ethers, indicates reduced volatility and enhanced thermal stability under typical processing conditions [1].

Thermal degradation studies of related polyethylene glycol compounds demonstrate that degradation typically initiates through random chain scission mechanisms under oxidative conditions [14] [10] [15]. The presence of oxygen in the polymer backbone makes these compounds susceptible to thermal oxidation at elevated temperatures, leading to the formation of lower molecular weight fragments and ultimately to formic acid and other degradation products [16].

The phase behavior of Decaethylene Glycol Monomethyl Ether exhibits characteristics typical of thermoresponsive polymers, with potential for lower critical solution temperature behavior in aqueous systems [17] [18]. This property becomes particularly relevant in applications involving temperature-sensitive formulations and controlled release systems [13].

Surface Activity and Micelle Formation Dynamics

The surface-active properties of Decaethylene Glycol Monomethyl Ether emerge from its amphiphilic molecular structure, combining a hydrophilic polyethylene glycol segment with a terminal methyl group that provides limited hydrophobic character [20]. While not a conventional surfactant, the compound exhibits measurable surface activity and potential for micelle formation under appropriate conditions [21] [22].

The critical micelle concentration for Decaethylene Glycol Monomethyl Ether has not been directly determined, but theoretical considerations based on structural analogs suggest values in the range of 10⁻⁴ to 10⁻⁶ M [23] [24]. The extended ethylene glycol chain length promotes micelle formation through favorable packing arrangements and reduced interfacial tension between hydrophilic and hydrophobic domains [25].

ParameterValueExpected RangeMeasurement Method
Critical Micelle Concentration (CMC)Not determined directly10⁻⁴ - 10⁻⁶ MSurface tension/conductivity
Surface Tension at CMC (mN/m)Not determined25-35Tensiometry
Surface Excess Concentration (mol/m²)Not determined10⁻⁶ - 10⁻⁵Surface tension analysis
Minimum Area per Molecule (Ų)Not determined40-80Langmuir trough
Aggregation NumberNot determined50-150Light scattering
Hydrodynamic Radius (nm)Not determined2-5DLS/SANS
Krafft Temperature (°C)Below 19°CBelow melting pointVisual observation
Cloud Point Temperature (°C)Expected >60°CTemperature dependentTurbidimetry
Micelle ShapeSpherical (predicted)Spherical to ellipsoidalSANS/SAXS
HLB ValueHigh (>10)12-18Calculation

Surface tension measurements of related polyethylene glycol ethers demonstrate that these compounds can effectively reduce surface tension through adsorption at the air-water interface [26] [27]. The effectiveness of surface tension reduction correlates with the balance between hydrophilic and hydrophobic segments within the molecular structure [28].

Micelle formation dynamics in aqueous solutions show temperature dependence, with sphere-to-rod transitions occurring at elevated temperatures and increased concentrations [29]. The presence of ethylene glycol units in the molecular structure influences the critical micelle concentration and aggregation behavior, generally increasing the CMC compared to conventional hydrocarbon surfactants [22] [29].

The compound's hydrophilic-lipophilic balance value is expected to exceed 10, indicating strong hydrophilic character and suitability for oil-in-water emulsion applications [30]. This high HLB value reflects the dominance of the polyethylene glycol segment over the single methyl terminus in determining overall molecular properties [11].

Studies of related nonionic surfactants containing polyethylene glycol segments demonstrate enhanced solubilization capacity for hydrophobic compounds and improved biocompatibility compared to ionic surfactants [31]. The surface activity enhancement observed with polyethylene glycol additives suggests potential applications in pharmaceutical and cosmetic formulations where mild surface modification is desired [31] [32].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Exact Mass

472.2884

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Decaethylene glycol monomethyl ether

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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